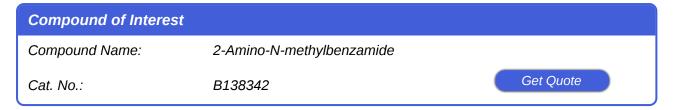


The Expanding Therapeutic Potential of 2-Amino-N-methylbenzamide Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **2-amino-N-methylbenzamide** scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of **2-amino-N-methylbenzamide** derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of **2-amino-N-methylbenzamide** derivatives has been quantified against various targets. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial effects, providing a comparative view of the potency of different analogs.

Table 1: Anticancer Activity of 2-Amino-N-methylbenzamide Derivatives



Compound Class	Derivative	Cancer Cell Line	Assay	IC50 (μM)	Reference
Pyrimidine derivatives	Compound 5d	Non-small cell lung cancer	Not Specified	0.095	[1]
Pyrimidine derivatives	Compound 5h	Non-small cell lung cancer	Not Specified	0.071	[1]
N- phenylbenza mide-4- methylamine acridines	Compound 9b	CCRF-CEM (Leukemia)	Not Specified	0.82	[2]
N- phenylbenza mide-4- methylamine acridines	Compound 9c	CCRF-CEM (Leukemia)	Not Specified	0.91	[2]
N- phenylbenza mide-4- methylamine acridines	Compound 9d	CCRF-CEM (Leukemia)	Not Specified	0.82	[2]
N- phenylbenza mide-4- methylamine acridines	Compound 9b	U937 (Lymphoma)	Not Specified	0.33	[2]
N- phenylbenza mide-4- methylamine acridines	Compound 9d	U937 (Lymphoma)	Not Specified	0.23	[2]



4- Methylbenza mide purine derivatives	Compound 7	K562 (Leukemia)	Not Specified	2.27	[3]
4- Methylbenza mide purine derivatives	Compound 10	K562 (Leukemia)	Not Specified	2.53	[3]
4- Methylbenza mide purine derivatives	Compound 7	HL-60 (Leukemia)	Not Specified	1.42	[3]
4- Methylbenza mide purine derivatives	Compound 10	HL-60 (Leukemia)	Not Specified	1.52	[3]
Imidazole- based N- phenylbenza mides	Compound 4f	A549 (Lung)	MTT Assay	7.5	[4]
Imidazole- based N- phenylbenza mides	Compound 4f	HeLa (Cervical)	MTT Assay	9.3	[4]
Imidazole- based N- phenylbenza mides	Compound 4f	MCF-7 (Breast)	MTT Assay	8.9	[4]
Imidazole- based N- phenylbenza mides	Compound 4e	A549 (Lung)	MTT Assay	8.9	[4]



Imidazole- based N- phenylbenza mides	Compound 4e	HeLa (Cervical)	MTT Assay	11.1	[4]
Imidazole- based N- phenylbenza mides	Compound 4e	MCF-7 (Breast)	MTT Assay	9.2	[4]

Table 2: Antimicrobial Activity of 2-Amino-N-

methylbenzamide Derivatives

Compound Class	Derivative	Microorganism	MIC (μg/mL)	Reference
N-benzamides	Compound 5a	Bacillus subtilis	6.25	[5]
N-benzamides	Compound 5a	Escherichia coli	3.12	[5]
N-benzamides	Compound 6b	Escherichia coli	3.12	[5]
N-benzamides	Compound 6c	Bacillus subtilis	6.25	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments used to assess the biological activity of **2-amino-N-methylbenzamide** derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

· Cancer cell lines of interest



- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 2-Amino-N-methylbenzamide derivatives (dissolved in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[6] Remove the existing medium and add 100 μL of the medium containing the compound dilutions.
 Include a vehicle control (medium with DMSO) and untreated cells.[6]
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[7]
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours.[6]
- Formazan Solubilization: Remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.[7][8]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50
 value is determined by plotting cell viability against compound concentration and fitting the
 data to a dose-response curve.[6]



Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism in a liquid medium.

Materials:

- Test microorganisms (bacteria or fungi)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 2-Amino-N-methylbenzamide derivatives (dissolved in a suitable solvent)
- 96-well microtiter plates
- 0.5 McFarland standard
- Spectrophotometer

Procedure:

- Inoculum Preparation: From a fresh culture, prepare a microbial suspension in sterile saline
 or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸
 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵
 CFU/mL in the test wells.
- Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.[9]
- Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).



• MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

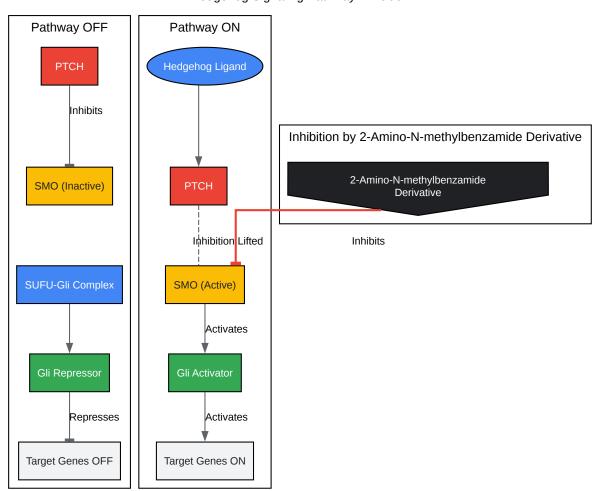
Signaling Pathways and Mechanisms of Action

2-Amino-N-methylbenzamide derivatives have been shown to modulate several key signaling pathways implicated in disease.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to various cancers.[10] Some benzamide derivatives act as antagonists of the Smoothened (SMO) receptor, a key component of the Hh pathway.[11] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO.[12] Upon Hh binding to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression.[12] SMO antagonists bind to and inhibit SMO, thereby blocking the entire downstream cascade.[11]





Hedgehog Signaling Pathway Inhibition

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Caption: Inhibition of the Hedgehog signaling pathway by a **2-amino-N-methylbenzamide** derivative.

IKK/NF-κB Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-kB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[13] The IkB kinase (IKK) complex is a central component of this

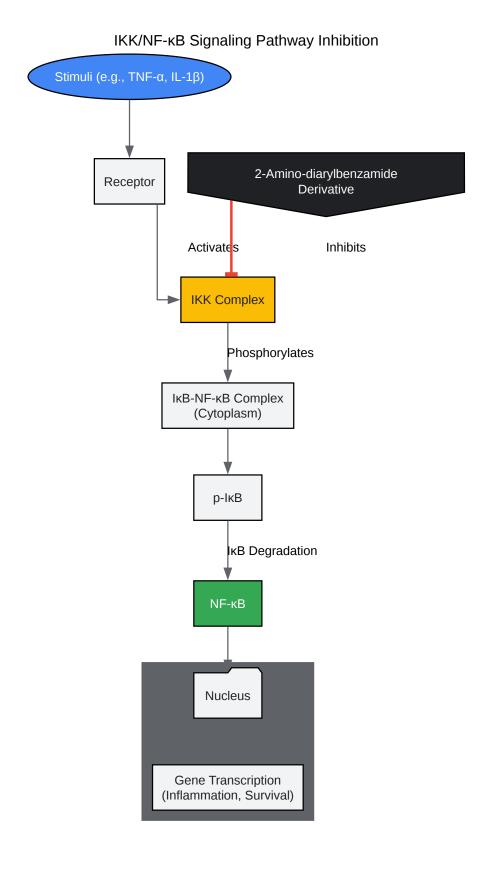






pathway.[14] In the canonical pathway, stimuli such as TNF- α or IL-1 β lead to the activation of the IKK complex, which then phosphorylates IkB proteins.[15] This phosphorylation targets IkB for degradation, releasing NF-kB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[13] Certain 2-amino-diarylbenzamide derivatives have been identified as inhibitors of IKK α and IKK β , thereby preventing NF-kB activation.





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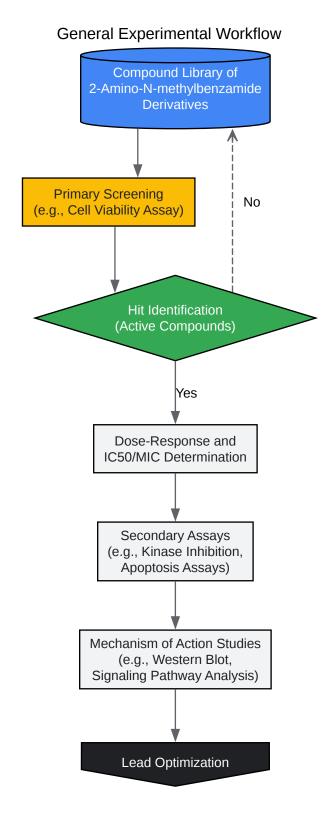


Caption: Inhibition of the IKK/NF-κB signaling pathway by a 2-amino-diarylbenzamide derivative.

General Experimental Workflow

The discovery and development of novel **2-amino-N-methylbenzamide** derivatives typically follow a structured workflow, from initial screening to more in-depth mechanistic studies.





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Caption: A general workflow for the evaluation of **2-amino-N-methylbenzamide** derivatives.



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